![molecular formula C4H5NaO5 B1613161 Sodium hydrogen DL-malate CAS No. 58214-38-3](/img/structure/B1613161.png)
Sodium hydrogen DL-malate
Overview
Description
Sodium hydrogen DL-malate is a chemical compound that is used in various scientific research applications. It is a salt of malic acid, which is a naturally occurring organic acid found in many fruits and vegetables. This compound is a white crystalline powder that is soluble in water and has a sour taste. This compound has been studied extensively for its biochemical and physiological effects, and it has shown promising results in many areas of research.
Scientific Research Applications
1. Impact on Ruminal Fermentation
Sodium hydrogen DL-malate has been studied for its effects on ruminal fermentation. In vitro experiments with mixed ruminal microorganisms demonstrated that the presence of DL-malate could affect the fermentation process. Specifically, DL-malate was observed to influence the pH levels, propionate concentration, and total volatile fatty acid (VFA) concentrations when fermenting soluble starch or cracked corn. These findings suggest potential applications in animal feed, particularly for ruminants, to optimize ruminal fermentation and improve feed efficiency (Martin & Streeter, 1995).
2. Role in Lactate Utilization
The impact of DL-malate on lactate utilization by ruminal bacteria has been a topic of research. It has been noted that malate, a dicarboxylic acid, can significantly stimulate lactate uptake in certain ruminal bacteria, influencing the overall ruminal fermentation process. This aspect is particularly relevant in understanding and managing animal diets and feed additives to promote healthier and more efficient digestion in ruminants (Martin, 1998).
3. Influence on Ion Transport and pH Regulation
Research on sodium hydrogen malate has also delved into its role in ion transport and pH regulation within cells. Studies have explored how this compound interacts with various cellular mechanisms, particularly in contexts of stress or altered metabolic states. This includes its involvement in the sodium-hydrogen exchange process and the potential implications for medical therapies, such as ischemia-reperfusion injury treatment (Karmazyn, 1999).
4. Potential in Reducing Cisplatin-Induced Toxicity
Interestingly, sodium malate has been investigated for its protective effects against cisplatin-induced toxicity. It appears that the combination of cisplatin and sodium malate could result in a compound with less nephrotoxicity while maintaining antitumor effectiveness. This finding opens possibilities for using sodium malate in chemotherapeutic contexts to mitigate side effects (Ueda et al., 1998).
5. Structural and Spectroscopic Studies
Sodium hydrogen malate has also been the subject of structural and spectroscopic studies, providing insights into its chemical properties and interactions. Such studies are fundamental in understanding the compound's behavior under various conditions and could inform its broader applications in scientific research (Henn et al., 1994).
Mechanism of Action
Target of Action
Sodium hydrogen DL-malate, also known as Monosodium DL-malate or 2-hydroxybutanedioic acid monosodium salt , is an organic compound that is commonly used as a food additive, buffering agent, and humectant . Its primary targets are the biochemical processes that regulate acidity and moisture in various applications .
Mode of Action
As a buffering agent, this compound helps maintain the pH levels in the medium it is added to . It interacts with acidic or basic substances to prevent drastic changes in pH, thereby ensuring the stability of the product . As a humectant, it has the ability to attract and retain moisture, which can be beneficial in food and cosmetic applications .
Result of Action
The primary result of this compound’s action is the regulation of acidity and moisture levels in the products it is added to . This can enhance the texture and flavor of food products , and improve the moisture retention of cosmetic products .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the medium can affect its buffering capacity . Additionally, the presence of other substances can impact its humectant properties. More research is needed to fully understand how different environmental factors influence the action, efficacy, and stability of this compound.
properties
IUPAC Name |
sodium;2,4-dihydroxy-4-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O5.Na/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOJOZCIMYABYPO-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])O)C(=O)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NaO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
58214-38-3, 68303-40-2 | |
Record name | Sodium hydrogen malate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.590 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | L-(-)-Malic acid sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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